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molecular formula C7H11NO2S B1610254 2-(1,1-Dimethoxyethyl)thiazole CAS No. 200440-13-7

2-(1,1-Dimethoxyethyl)thiazole

Cat. No. B1610254
M. Wt: 173.24 g/mol
InChI Key: PEICOESQHKFTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276502B2

Procedure details

To a solution of 1-Thiazol-2-yl-ethanone (7 g) in dry methanol (100 ml) was added trimethyl orthoformate (35 ml) and p-toluenesulfonic acid (10 g) and the resulting mixture was heated at 50° C. for 12 hours. The mixture was cooled to ambient and concentrated, partitioned between saturated sodium bicarbonate and diethyl ether (100 ml). The organic phase was removed and washed with saturated sodium bicarbonate and brine, dried (magnesium sulfate), filtered and concentrated to afford the sub-title compound as crude product. The product could be further purified if necessary by flash chromatography (20% ethyl acetate/petroleum ether) to afford the sub-title compound in quantitative yield as yellow oil (9.5 g); 1H NMR (400 Mhz, CDCl3) δ 1.75 (3H, s), 3.25 (6H, s), 7.3 (1H, s), 7.85 (1H, s); MS (ES+) 174.1 (M+1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6](=[O:8])[CH3:7].[CH:9](OC)(OC)[O:10]C.[C:16]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:16][O:8][C:6]([C:2]1[S:1][CH:5]=[CH:4][N:3]=1)([O:10][CH3:9])[CH3:7]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
S1C(=NC=C1)C(C)=O
Name
Quantity
35 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between saturated sodium bicarbonate and diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C)(OC)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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